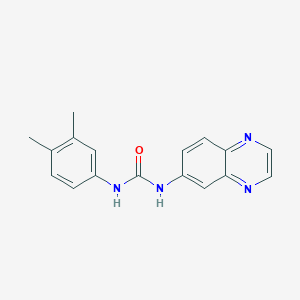![molecular formula C14H11N3O4 B5874882 1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5874882.png)
1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, commonly known as clozapine, is a medication used to treat schizophrenia. It was first synthesized in 1958 by Paul Charpentier and colleagues at Rhône-Poulenc Laboratories in France. Clozapine has been found to be effective in treating treatment-resistant schizophrenia and reducing the risk of suicidal behavior in patients with schizophrenia.
作用机制
The exact mechanism of action of clozapine is not fully understood. It is believed to work by blocking dopamine receptors in the brain, particularly the D4 receptor, as well as serotonin receptors. Clozapine also affects other neurotransmitter systems, including glutamate, GABA, and acetylcholine. The net effect of these actions is a reduction in the symptoms of schizophrenia, including hallucinations, delusions, and disordered thinking.
Biochemical and Physiological Effects:
Clozapine has several biochemical and physiological effects that contribute to its therapeutic effects. It has been found to increase the release of dopamine in the prefrontal cortex, which is thought to improve cognitive function in patients with schizophrenia. Clozapine also increases the release of GABA, which may contribute to its anxiolytic effects. In addition, clozapine has been found to reduce the release of glutamate, which may contribute to its antipsychotic effects.
实验室实验的优点和局限性
Clozapine has several advantages and limitations for use in lab experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied in clinical trials. This makes it a useful tool for studying the mechanisms of schizophrenia and other psychotic disorders. However, clozapine also has several limitations. It is a highly potent drug that can cause serious side effects, including agranulocytosis, which limits its use in animal studies. In addition, clozapine has a narrow therapeutic window, which makes it difficult to use in experiments that require precise dosing.
未来方向
For clozapine research include the development of new antipsychotic medications, the use of clozapine in combination with other medications, and research into the long-term effects of clozapine on cognitive function and other aspects of health.
合成方法
Clozapine is synthesized by reacting 8-chloro-11H-dibenzo[b,e][1,4]diazepine-6,12-dione with methylamine and nitrous acid. The reaction yields 1-(methylamino)-8-chlorodibenzo[b,f][1,4]oxazepine, which is then nitrosated to form 1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one. The synthesis of clozapine is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学研究应用
Clozapine has been extensively studied for its efficacy in treating schizophrenia and other psychotic disorders. It is considered a second-generation antipsychotic medication that has a lower risk of causing extrapyramidal side effects compared to first-generation antipsychotics. Clozapine has also been found to be effective in reducing the risk of suicidal behavior in patients with schizophrenia. In addition to its clinical applications, clozapine has been used as a tool in research to study the mechanisms of schizophrenia and other psychotic disorders.
属性
IUPAC Name |
7-(methylamino)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-15-10-6-8(17(19)20)7-12-13(10)14(18)16-9-4-2-3-5-11(9)21-12/h2-7,15H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDYMVHJTKBHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=CC(=C1)[N+](=O)[O-])OC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)


![nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5874826.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)

![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)

![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)
![N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5874869.png)

![4-(dimethylamino)benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5874880.png)
